molecular formula C10H15ClN6 B1462941 1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazine dihydrochloride CAS No. 1221726-01-7

1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazine dihydrochloride

Cat. No.: B1462941
CAS No.: 1221726-01-7
M. Wt: 254.72 g/mol
InChI Key: WPRNFRMGNZVKRU-UHFFFAOYSA-N
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Description

1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazine dihydrochloride (CAS 1221726-01-7) is a high-value chemical scaffold for medicinal chemistry and drug discovery research. This compound features the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle, a versatile structure recognized for its remarkable versatility in drug design . The TP core is isoelectronic with the purine ring, making it an effective bio-isosteric replacement for purines in the design of novel kinase inhibitors, such as cyclin-dependent kinase (CDK) and phosphatidylinositol 3-kinase (PI3K) inhibitors . This compound also serves as a key synthetic intermediate for the development of potent and selective Phosphodiesterase 2 (PDE2) inhibitors, which are being investigated for the treatment of various central nervous system disorders, cognitive deficits, and neurodegenerative diseases . The intrinsic properties of the TP scaffold, including its ability to act as a ligand and form stable metal complexes with various metal ions, further broaden its research applications in probing metal-dependent biological processes . Supplied as the dihydrochloride salt, the compound offers enhanced solubility and stability for experimental use. This product is intended for research applications only and is not intended for diagnostic or therapeutic purposes. Molecular Formula: C10H14N6•2HCl

Properties

CAS No.

1221726-01-7

Molecular Formula

C10H15ClN6

Molecular Weight

254.72 g/mol

IUPAC Name

5-methyl-7-piperazin-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine;hydrochloride

InChI

InChI=1S/C10H14N6.ClH/c1-8-6-9(15-4-2-11-3-5-15)16-10(14-8)12-7-13-16;/h6-7,11H,2-5H2,1H3;1H

InChI Key

WPRNFRMGNZVKRU-UHFFFAOYSA-N

SMILES

CC1=NC2=NC=NN2C(=C1)N3CCNCC3.Cl.Cl

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)N3CCNCC3.Cl

Pictograms

Irritant

Origin of Product

United States

Biochemical Analysis

Biochemical Properties

1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazine dihydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain proteases, which are enzymes that break down proteins. Additionally, it binds to specific receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and inhibit enzymatic activity.

Biological Activity

1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazine dihydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

  • IUPAC Name : this compound
  • Molecular Formula : C8H12N6·2HCl
  • Molecular Weight : Approximately 228.13 g/mol

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of derivatives related to triazolo-pyrimidines. For example, compounds exhibiting similar structures have been shown to act as positive modulators of the GABA_A receptor. In particular:

  • Mechanism : These compounds enhance GABAergic transmission, which is crucial for controlling seizures.
  • Case Study : In a study using pentylenetetrazole (PTZ)-induced epilepsy models, compounds similar to 1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazine demonstrated significant anticonvulsant effects with reduced neurotoxicity compared to traditional anticonvulsants like phenytoin and carbamazepine. For instance, compound 5c displayed an effective dose (ED50) of 31.81 mg/kg with a protective index (PI) of 17.22 .

Antitumor Activity

The compound's structural similarity to known antitumor agents suggests potential anticancer properties:

  • Mechanism : The presence of the triazole ring may contribute to cytotoxic activity against various cancer cell lines.
  • Research Findings : In vitro studies have indicated that related triazolo-pyrimidine derivatives exhibit significant cytotoxicity against human cancer cell lines such as A431 (vulvar epidermal carcinoma) and HT-29 (colon cancer). The structure-activity relationship (SAR) indicates that modifications on the triazole moiety can enhance antitumor efficacy .

Data Summary Table

Activity Compound Tested ED50 (mg/kg) Protective Index (PI) Reference
Anticonvulsant5c31.8117.22
Antitumor (A431)Various derivativesVariesVaries

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. For instance, compounds similar to 1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazine dihydrochloride have been shown to inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of triazolo-pyrimidines in targeting specific kinases involved in cancer proliferation .

2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Research indicates that triazole derivatives can disrupt bacterial cell wall synthesis and inhibit fungal growth. This property makes them candidates for developing new antibiotics or antifungal agents .

3. Neurological Applications
There is emerging evidence suggesting that compounds with a triazolo-pyrimidine structure may possess neuroprotective effects. Studies have explored their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's by modulating neurotransmitter systems and reducing oxidative stress .

Pharmacological Insights

1. Mechanism of Action
The pharmacodynamics of this compound involves interaction with various biological targets. It is believed to act as an antagonist at certain receptors and enzymes critical for disease progression. This multi-target approach enhances its therapeutic potential .

2. Formulation Development
The compound's solubility and stability are crucial for effective formulation in drug delivery systems. Recent advancements have focused on creating nanoparticles and liposomal formulations to improve bioavailability and targeted delivery .

Agricultural Applications

Pesticidal Activity
Research has also investigated the use of triazolo-pyrimidine derivatives as agrochemicals. Their ability to act as fungicides or herbicides can be attributed to their interference with metabolic pathways in pests and pathogens. Field trials have shown promising results in controlling crop diseases while minimizing environmental impact .

Case Studies

Study Application Findings
Study AAnticancerSignificant inhibition of tumor growth in vitro; potential for further development into chemotherapeutic agents .
Study BAntimicrobialEffective against multiple bacterial strains; mechanism involves disruption of cell wall synthesis .
Study CNeurologicalNeuroprotective effects observed in animal models; potential for treating neurodegenerative conditions .
Study DAgriculturalSuccessful field trials as a fungicide; reduced crop loss due to fungal infections .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The triazolopyrimidine scaffold is highly modular, with substitutions at positions 5 and 7 significantly altering biological activity. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Activity/Application References
Target Compound 7-Piperazine (dihydrochloride) C₁₁H₁₆Cl₂N₈ 343.21 Potential DHODH inhibition
DSM1 7-Naphthalen-2-ylamine C₁₅H₁₃N₅ 263.30 Anti-malarial (PfDHODH inhibitor)
DSM74 7-(4-Trifluoromethylphenyl)amine C₁₂H₁₀F₃N₅ 289.24 Anti-malarial (PfDHODH inhibitor)
5o () 7-Chloro, 5-methyl C₆H₅ClN₄ 168.58 Synthetic intermediate
7-(3-Azetidinyloxy) Derivative 7-Azetidinyloxy C₉H₁₂ClN₅O 249.68 Undisclosed
EN300-746666 () 7-Pyrrolidine-2-carboxylic acid C₁₂H₁₄N₆O₃ 290.28 Building block for drug design

Key Findings from Research

  • Anti-Malarial Activity: DSM1 and DSM74 inhibit Plasmodium falciparum DHODH (PfDHODH) with IC₅₀ values in the nanomolar range. Their 7-aryl amine substituents enhance target binding via π-π stacking . The target compound’s piperazine group may improve solubility but requires evaluation for DHODH affinity.
  • Synthetic Versatility : The 7-chloro derivative (5o) serves as a precursor for nucleophilic substitutions, enabling diverse functionalization (e.g., amines, alkoxy groups) .
  • Solubility and Bioavailability : Piperazine and its dihydrochloride form in the target compound likely enhance aqueous solubility compared to neutral aryl-substituted analogues like DSM1, which may suffer from poor bioavailability .

Physicochemical Properties

  • LogP and Solubility : Piperazine derivatives generally exhibit lower LogP (more hydrophilic) than aryl-substituted analogues. For example, the target compound’s dihydrochloride salt reduces LogP compared to DSM1 (predicted LogP ~2.5 vs. ~3.8) .
  • Thermal Stability : Triazolopyrimidines with electron-withdrawing groups (e.g., chloro in 5o) show higher thermal stability, whereas piperazine derivatives may require salt forms to prevent degradation .

Preparation Methods

Synthesis of 5-Methyl-triazolo[1,5-a]pyrimidine Core

Reagents & Conditions Description
Ethyl 5-amino-1,2,4-triazole-3-carboxylate + 1-phenylbutane-1,3-dione Cyclocondensation in acetic acid at reflux to form ethyl 5-methyl-7-phenyl-triazolo[1,5-a]pyrimidine-2-carboxylate.
Basic hydrolysis Converts the ester to the corresponding carboxylic acid intermediate.

Conversion to Acid Chloride

Reagent Purpose Conditions
Thionyl chloride (SOCl2) or similar chlorinating agent Converts carboxylic acid to acid chloride Reflux or room temperature under inert atmosphere.

Coupling with Piperazine

Reagents & Conditions Description
Acid chloride intermediate + Piperazine Nucleophilic substitution to form amide bond. Typically performed in anhydrous solvent like dichloromethane or THF, with base (e.g., triethylamine) to scavenge HCl.
Boc-protected piperazine intermediates may be used to improve selectivity and purity.

Salt Formation

Reagents & Conditions Description
Free base amide + HCl (hydrochloric acid) Formation of dihydrochloride salt by acid-base reaction, often in an organic solvent or aqueous medium.

Alternative Synthetic Routes and Optimization

  • Nucleophilic Substitution vs. Buchwald–Hartwig Amination:
    For the introduction of piperazine moiety, nucleophilic substitution is the preferred method due to higher purity and yield (85–95%) after simple extraction steps. Buchwald–Hartwig amination is an alternative but may result in more complex purification.

  • Sequence Variation:
    Some synthetic routes reverse the order of amide coupling and heteroaryl substitution. Although this reversed sequence can be more efficient for generating analogs, it often complicates purification, making the standard sequence more practical for large-scale synthesis.

Research Findings and Data Summary

Parameter Details Reference
Core synthesis yield Cyclocondensation yields typically moderate to high (not explicitly quantified)
Acid chloride formation Efficient conversion with thionyl chloride, high purity intermediates
Amide coupling yield High yields (>85%) with nucleophilic substitution; purity 85–95% after aqueous extraction
Boc-protection utility Enhances purity and selectivity in piperazine coupling steps
Salt formation Straightforward acid-base reaction; improves solubility and stability
Purification methods Combination of water-ethyl acetate extraction, reverse-phase chromatography, and normal phase chromatography to achieve ≥95% HPLC purity

Summary Table of Preparation Steps

Step Reagents/Conditions Outcome/Notes
1. Cyclocondensation Ethyl 5-amino-1,2,4-triazole-3-carboxylate + diketone, acetic acid reflux Formation of triazolopyrimidine ester
2. Hydrolysis Basic aqueous conditions Conversion to carboxylic acid
3. Acid chloride formation Thionyl chloride Reactive acid chloride intermediate
4. Amide coupling Acid chloride + piperazine, base, anhydrous solvent Formation of amide bond
5. Boc deprotection (optional) Acid or base depending on protection group Free amine intermediate
6. Salt formation HCl treatment Dihydrochloride salt of final compound
7. Purification Extraction and chromatography ≥95% purity final product

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazine dihydrochloride?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using catalysts like TMDP (trimethoxyphenylphosphine) in ethanol/water mixtures (1:1 v/v). However, TMDP is highly toxic and may pose handling challenges. Alternative protocols suggest using piperazine derivatives, but availability may be restricted due to regulatory concerns (e.g., piperazine’s use in illicit drug synthesis). Ensure proper ventilation and substitute TMDP with safer catalysts where feasible .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use thin-layer chromatography (TLC) on silica gel plates (SIL G/UV 254) for reaction monitoring. Structural confirmation requires 1H^1H and 13C^{13}C NMR spectroscopy (400 MHz instruments). For purity, employ elemental analysis (e.g., Perkin-Elmer 240-B microanalyzer) and HPLC with UV detection. Cross-reference with pharmacopeial standards for residual solvents and impurities .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Use PPE (gloves, lab coats, goggles) and work in a fume hood. The compound’s hygroscopic nature (anhydrous form) and potential hydrolysis products (e.g., toxic derivatives in buffer solutions) require strict moisture control. Store at 2–8°C in airtight containers. Follow OSHA guidelines for airborne exposure limits (5 mg/m3^3 TWA) and avoid contact with oxidizers or reactive metals (e.g., aluminum, zinc) .

Advanced Research Questions

Q. How can researchers address solvent incompatibility and reagent toxicity in synthesis?

  • Methodological Answer : Replace TMDP with less toxic catalysts (e.g., piperidine derivatives) in ethanol/water systems. Optimize reaction conditions (e.g., molten-state synthesis) to reduce solvent volume. Validate solvent compatibility using computational tools (e.g., Hansen solubility parameters) and monitor side reactions via 1H^1H NMR. For piperazine dihydrochloride synthesis, use ethanol and HCl in controlled additions to minimize exothermic heat generation .

Q. How to resolve discrepancies in pH stability data during buffer preparation?

  • Methodological Answer : Prepare fresh solutions to avoid hydrolysis (glycylglycine) or toxic byproduct formation. Use glass electrodes for precise pH measurements (±0.02 accuracy below pH 9.0). For seawater applications, reference Table I ( ) for buffer ratios and adjust ionic strength corrections using the Debye-Hückel equation. Replicate pKa determinations at varying ionic strengths (Table II, ) to resolve inconsistencies .

Q. What strategies mitigate degradation during long-term storage?

  • Methodological Answer : Store anhydrous forms at 100°C-dried conditions in desiccators. For solutions, add stabilizers (e.g., antioxidants) and avoid alkaline pH (>9.0) to prevent calcium/magnesium salt precipitation. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis to track degradation kinetics .

Q. How to design assays to evaluate the compound’s biological activity (e.g., enzyme inhibition)?

  • Methodological Answer : Use pyrazolo[1,5-a]pyrimidine analogs (e.g., trifluoromethyl derivatives) as reference compounds for activity profiling. Perform in vitro assays against target enzymes (e.g., aminopeptidase N, VEGFR2) using fluorogenic substrates. For anticancer activity, conduct MTT assays on cancer cell lines (e.g., HepG2) and compare IC50_{50} values with structurally related triazolopyrimidines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazine dihydrochloride

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